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Abstract

17-alpha-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been
utilized in the prevention of preterm birth in high-risk pregnant women. A thorough
understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing
therapeutic strategies and ensuring safety. This technical guide provides an in-depth overview
of the absorption, distribution, metabolism, and excretion (ADME) of 17-OHPC, supported by
guantitative data, detailed experimental methodologies, and visual representations of key
pathways.

Pharmacokinetics

The pharmacokinetic profile of 17-OHPC is characterized by slow absorption following
intramuscular injection, leading to a prolonged half-life. The variability in plasma concentrations
among individuals is influenced by several factors, including body mass index (BMI).

Absorption

Following intramuscular administration of a 250 mg dose in pregnant women, 17-OHPC is
slowly absorbed from the oily vehicle. Peak plasma concentrations (Cmax) are typically
reached several days after injection.[1]
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Distribution

17-OHPC is a lipophilic compound and is highly bound to plasma proteins, primarily albumin.[2]
Its volume of distribution is large, indicating extensive tissue distribution.[3][4] Maternal body
weight has been identified as a significant covariate for the volume of distribution.[3][4] The
drug also crosses the placental barrier, with fetal exposure being a fraction of maternal levels.

[5]

Metabolism

The metabolism of 17-OHPC is a complex process primarily occurring in the liver. Unlike many
ester prodrugs, the caproate moiety of 17-OHPC is not cleaved to yield 17-alpha-
hydroxyprogesterone.[2][6][7] Instead, the steroid nucleus undergoes oxidative metabolism.

The primary enzymes responsible for the metabolism of 17-OHPC are members of the
cytochrome P450 3A subfamily, specifically CYP3A4 and CYP3A5 in adults.[2][6] In the fetus,
CYP3A7 plays a major role in its metabolism.[8][9][10] Studies have shown that the metabolite
profile can differ between adult and fetal hepatocytes.[8][9] The human placenta also
contributes to the metabolism of 17-OHPC, forming several monohydroxylated metabolites.[11]

EXxcretion

The elimination of 17-OHPC and its metabolites occurs through both renal and fecal routes.
Approximately 30% of the administered dose is excreted in the urine and about 50% in the
feces.[2][7] The terminal elimination half-life of 17-OHPC is long, ranging from approximately
10 to 18 days in pregnant women.[1][2][5][12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 17-OHPC from various
studies in pregnant women.

Table 1: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Singleton Gestation)
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Parameter Value Study Population Reference
Cmax (ng/mL) 125+ 3.9 24-28 weeks gestation  [12]
12.3+4.9 32-36 weeks gestation  [12]
Tmax (hours) 28.6 +£9.0 24-28 weeks gestation  [12]
43.7 £20.2 32-36 weeks gestation  [12]
AUC (0-7 days) )

1269.6 + 285.0 24-28 weeks gestation  [12]
(ng-h/mL)
1268.0 + 511.6 32-36 weeks gestation  [12]
Half-life (days) 16.3+3.6 - [12]
18+6 - [5]
Clearance (CL/F) )

1797 Population mean [3][4]
(L/day)
Volume of Distribution ]

32,610 Population mean [3114]

(Vmaternal/F) (L)

Table 2: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Multifetal Gestation)

Parameter Value Study Population Reference
Twin gestation, 24-28

Cmax (ng/mL) 17.3 (mean) [1]
weeks

Trough Concentration _ _

o Twin gestation, 24-28

(7 days post-injection) 9.7 (mean) [1]
weeks

(ng/mL)

Half-life (days) 10 (apparent) Twin gestation [1][13]

Experimental Protocols
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Study of 17-OHPC Pharmacokinetics in Singleton
Preghancy

o Study Design: A prospective, open-label, longitudinal population pharmacokinetic study.[14]

o Participants: Pregnant women between 16 and 36 weeks' gestational age with a singleton
pregnancy, receiving weekly 250 mg intramuscular injections of 17-OHPC for the prevention
of recurrent spontaneous preterm birth.[14]

o Drug Administration: Weekly intramuscular injections of 250 mg 17-OHPC in 1 mL of castor
oil.[3][4]

o Sample Collection: Blood samples were collected at various time points, including between
24 and 28 weeks and between 32 and 35 weeks of gestation, as well as over a 28-day
period after the last injection.[3][4] Maternal and/or cord blood was also obtained at delivery.

[3114]

e Analytical Method: Plasma concentrations of 17-OHPC were quantified using a validated
high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
[15][16][17]

In Vitro Metabolism Studies

¢ Systems: Human liver microsomes (HLMs), fresh human hepatocytes (FHHs), and
expressed cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP3A7).[6][8]

¢ Incubation: 17-OHPC was incubated with the respective enzyme systems in the presence of
necessary cofactors (e.g., NADPH).[6]

« Inhibition and Induction Studies: To identify the involved enzymes, metabolism was assessed
in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) and inducers
(rifampin, phenobarbital).[6]

» Metabolite Identification: Metabolites were separated and identified using high-performance
liquid chromatography (HPLC) coupled with mass spectrometry (MS).[8][11]

Visualizations
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Caption: Metabolic pathway of 17-OHPC in adults and fetuses.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Workflow for a typical pharmacokinetic study of 17-OHPC.

Conclusion
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The pharmacokinetics of 17-alpha-hydroxyprogesterone caproate are characterized by slow
absorption, extensive distribution, and a long elimination half-life. Metabolism is primarily
mediated by CYP3A enzymes, leading to hydroxylated metabolites without cleavage of the
caproate ester. Significant inter-individual variability in pharmacokinetic parameters highlights
the importance of considering factors such as maternal body weight in optimizing dosing
strategies. Further research is warranted to fully elucidate the clinical implications of this
variability and the specific activity of its various metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic
Considerations - PMC [pmc.ncbi.nlm.nih.gov]

o 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

e 4. Population pharmacokinetics of 17a-hydroxyprogesterone caproate in singleton gestation
- PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton
gestation - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Identification of enzymes involved in the metabolism of 17alpha-hydroxyprogesterone
caproate: an effective agent for prevention of preterm birth - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

» 8. Metabolism of 17a-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth,
by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

» 9. Metabolism of 17alpha-hydroxyprogesterone caproate, an agent for preventing preterm
birth, by fetal hepatocytes - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Metabolism of 17a-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm
Birth, by Fetal Hepatocytes | Semantic Scholar [semanticscholar.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13414740?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4253874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4253874/
https://researchexperts.utmb.edu/en/publications/population-pharmacokinetics-of-17%CE%B1-hydroxyprogesterone-caproate-i-2/
https://pubmed.ncbi.nlm.nih.gov/27133963/
https://pubmed.ncbi.nlm.nih.gov/27133963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586341/
https://pubmed.ncbi.nlm.nih.gov/18573861/
https://pubmed.ncbi.nlm.nih.gov/18573861/
https://pubmed.ncbi.nlm.nih.gov/18573861/
https://en.wikipedia.org/wiki/Hydroxyprogesterone_caproate
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872946/
https://pubmed.ncbi.nlm.nih.gov/20097724/
https://pubmed.ncbi.nlm.nih.gov/20097724/
https://www.semanticscholar.org/paper/Metabolism-of-17%CE%B1-Hydroxyprogesterone-Caproate%2C-an-Sharma-Ellis/1ebd1d1b18de980c4c48a9b17940e4086cbb904f
https://www.semanticscholar.org/paper/Metabolism-of-17%CE%B1-Hydroxyprogesterone-Caproate%2C-an-Sharma-Ellis/1ebd1d1b18de980c4c48a9b17940e4086cbb904f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13414740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental
Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during
Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

e 13. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. Pharmacokinetics of 17 alpha hydroxyprogesterone caproate in singleton pregnancy and
its influence of maternal body size measures - PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. Development and validation of a high-performance liquid chromatography-mass
spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-
OHPC) in human plasma - PMC [pmc.ncbi.nim.nih.gov]

e 16. Simultaneous quantitation of 17a-hydroxyprogesterone caproate, 17a-
hydroxyprogesterone and progesterone in human plasma using high-performance liquid
chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

e 17. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of 17-Alpha-
Hydroxyprogesterone Caproate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13414740#pharmacokinetics-and-
metabolism-of-17-alpha-hydroxyprogesterone-caproate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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